molecular formula C23H24FNO3 B11375028 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11375028
M. Wt: 381.4 g/mol
InChI Key: FVEVFXAXSQPLJJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative of high interest in medicinal chemistry and pharmacological research. With a molecular formula of C23H25FNO3 and a molecular weight of 382.45 g/mol, this compound features a complex structure that includes fluorobenzyl, furanylmethyl, and isopropylphenoxy moieties. This specific arrangement suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Its structural analogs have been investigated for their binding affinity to various biological targets, indicating potential applications in the study of enzyme inhibition and receptor signaling pathways. Researchers can utilize this compound in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H24FNO3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H24FNO3/c1-17(2)19-7-11-21(12-8-19)28-16-23(26)25(15-22-4-3-13-27-22)14-18-5-9-20(24)10-6-18/h3-13,17H,14-16H2,1-2H3

InChI Key

FVEVFXAXSQPLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Alkylation of 4-(Propan-2-yl)phenol

The alkylation step involves nucleophilic substitution, where the phenolic oxygen attacks the α-carbon of chloroacetic acid. Sodium hydroxide is commonly employed as a base to deprotonate the phenol, enhancing its nucleophilicity. For instance, a reaction using 4-(propan-2-yl)phenol (1.0 equiv) and chloroacetic acid (1.2 equiv) in aqueous sodium hydroxide at 80°C for 6 hours yields 2-[4-(propan-2-yl)phenoxy]acetic acid with >85% efficiency. This step is critical for establishing the ether linkage and carboxylic acid functionality necessary for subsequent amidation.

Acid Chloride Formation

Conversion of the carboxylic acid to its acid chloride is a pivotal activation step. Oxalyl chloride and thionyl chloride are widely used due to their high reactivity. Experimental data demonstrate that oxalyl chloride in dichloromethane at 0–20°C achieves 91.4% yield of the acid chloride, while thionyl chloride in benzene/petroleum ether provides 83.2% yield. The choice of solvent and temperature significantly impacts reaction kinetics and byproduct formation.

Table 1: Comparison of Acid Chloride Formation Methods

ReagentSolventTemperatureYield
Oxalyl chlorideDichloromethane0–20°C91.4%
Thionyl chlorideBenzene/Petroleum etherReflux83.2%

Amide Bond Formation: Coupling Strategies

The final step involves coupling the acid chloride with N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)amine. Two primary methods dominate literature: direct aminolysis using acid chlorides and carbodiimide-mediated coupling.

Direct Aminolysis with Acid Chlorides

Reaction of 2-[4-(propan-2-yl)phenoxy]acetyl chloride with the amine in anhydrous dichloromethane at room temperature typically proceeds within 3–4 hours. Triethylamine is often added to scavenge HCl, preventing protonation of the amine. This method offers rapid reaction times and yields exceeding 80%. However, moisture sensitivity necessitates strict anhydrous conditions.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) are preferred. A representative procedure involves dissolving 2-[4-(propan-2-yl)phenoxy]acetic acid (1.0 equiv) and the amine (1.1 equiv) in dichloromethane, followed by EDC (1.2 equiv) and DMAP (0.1 equiv). Stirring at 20°C for 48 hours affords the amide in 82% yield after chromatography. This method avoids handling corrosive acid chlorides but requires longer reaction times.

Table 2: Amide Coupling Methods and Yields

MethodReagentsSolventYield
Acid chloride aminolysisTriethylamineDichloromethane80–85%
EDC/DMAPEDC, DMAPDichloromethane82%

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, THF) are optimal for acid chloride reactions, while toluene and xylenes are preferred for high-temperature steps. Binary solvent systems (e.g., dichloromethane/heptane) improve crystallization during purification.

Temperature and Time

Exothermic reactions like acid chloride formation require controlled temperatures (0–20°C) to minimize side reactions. In contrast, amidation benefits from ambient or slightly elevated temperatures (20–50°C) to accelerate kinetics without degrading sensitive furan or fluorobenzyl groups.

Purification and Characterization

Chromatographic Purification

Flash chromatography on silica gel with hexane/ethyl acetate (3:1) effectively removes unreacted starting materials and byproducts. Recrystallization from isopropyl alcohol or toluene further enhances purity (>99.9%).

Spectroscopic Characterization

1H NMR (DMSO-d6) of the final product exhibits characteristic signals:

  • δ 1.60 ppm (s, 6H, isopropyl CH3)

  • δ 4.52 ppm (s, 2H, acetamide CH2)

  • δ 6.93–7.72 ppm (m, aromatic and furan protons).
    LC-MS analysis confirms the molecular ion peak at m/z 381.4 [M+H]+.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The furan moiety is prone to hydrolysis under acidic conditions. Neutralizing reaction mixtures with dilute sodium hydroxide (pH 7–8) post-synthesis prevents this degradation.

Byproduct Formation

Over-alkylation at the amine nitrogen is mitigated by using a slight excess of acid chloride (1.1 equiv) and maintaining low temperatures during coupling .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the benzyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency: The target compound’s dual N-alkylation strategy contrasts with simpler mono-alkylated analogues like Compound 30 (82% yield) . However, multi-step syntheses (e.g., ’s Compound 23) often result in lower yields (e.g., 51–65%) .

Fluorine Substitution: The 4-fluorobenzyl group is shared with Compound 21 (), which targets adenosine receptors, suggesting fluorine’s role in enhancing binding affinity or pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The furan-2-ylmethyl group in the target compound may reduce lipophilicity compared to purely aromatic substituents (e.g., ECHEMI-6180-66-1: XLogP3 = 2.8) .
  • Melting Points : Thiazolidinedione derivatives () exhibit high melting points (220–274°C) due to hydrogen-bonding and rigid cores, whereas alkylated acetamides () melt at lower temperatures (75–84°C) .

Biological Activity

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide, with CAS number 874191-77-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of the compound is C23H24FNO3C_{23}H_{24}FNO_3 with a molecular weight of 381.4 g/mol. Its structural characteristics include a fluorobenzyl group and a furan moiety, which are significant for its biological interactions.

PropertyValue
CAS Number874191-77-2
Molecular FormulaC23H24FNO3
Molecular Weight381.4 g/mol

Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The binding affinity and inhibitory potency can be influenced by the presence of substituents like the 4-fluorobenzyl group.

Tyrosinase Inhibition

In a study focusing on derivatives of 4-fluorobenzylpiperazine, compounds exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR). The most potent inhibitor had an IC50 value of 0.18 μM, significantly outperforming kojic acid (IC50 = 17.76 μM) . This suggests that this compound may share similar inhibitory properties due to its structural analogies.

Antimelanogenic Effects

The antimelanogenic activity is particularly noteworthy, as it indicates potential applications in cosmetic formulations aimed at skin lightening. Compounds that inhibit TYR can reduce melanin production in skin cells without exhibiting cytotoxic effects, which is crucial for safety in cosmetic applications.

Cytotoxicity Studies

In vitro studies have shown that certain derivatives do not exhibit cytotoxicity while exerting their inhibitory effects on TYR. This is essential for therapeutic applications where safety profiles are paramount .

Case Studies and Research Findings

  • Inhibitory Activity : A series of compounds structurally related to this compound were tested for their inhibitory activity against TYR. The results indicated that modifications to the aromatic rings could enhance or diminish inhibitory effects, highlighting the importance of structural optimization .
  • Docking Studies : Molecular docking simulations have suggested that the fluorobenzyl moiety can effectively occupy the active site of TYR, forming key interactions that stabilize binding and enhance inhibition . This provides a rational basis for further development and optimization of this class of compounds.
  • Potential Therapeutic Applications : Given its activity against TYR and potential for low cytotoxicity, this compound may be explored further for applications in dermatology and cosmetic science, particularly in formulations designed to treat hyperpigmentation disorders.

Q & A

Q. What are the key synthetic steps for preparing N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide?

The synthesis typically involves multi-step reactions:

Substitution reactions : Alkylation of 4-(propan-2-yl)phenol with chloroacetamide derivatives to form the phenoxyacetamide backbone.

Amide coupling : Reaction of the intermediate with 4-fluorobenzylamine and furan-2-ylmethylamine under alkaline conditions, using coupling agents like EDC/HOBt.

Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include temperature control (60–80°C for amide coupling) and solvent selection (e.g., DMF or THF) to maximize yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, furan protons at δ 6.3–7.4 ppm) .
  • HPLC : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., C₂₃H₂₅FNO₃ requires [M+H]⁺ = 406.1785) .

Q. What are the compound’s solubility properties for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Pre-formulation studies recommend using 10% DMSO in PBS for biological testing to avoid precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Solvent Optimization : Use anhydrous THF instead of DMF to reduce side reactions in amide coupling .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate formation and adjust reaction time dynamically .

Q. Table 1: Yield Optimization Under Different Conditions

ConditionYield (%)Purity (%)Reference
THF, 60°C, 12h7898
DMF, 80°C, 8h6595
Anhydrous DCM, 25°C5290

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Purity Variations : Ensure HPLC purity >98% to exclude impurities affecting assay results .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural Confirmation : Re-validate the compound’s structure via X-ray crystallography if biological activity diverges significantly from literature .

Q. What mechanistic hypotheses exist for its potential biological activity?

Based on structural analogs:

  • Kinase Inhibition : The acetamide moiety may interact with ATP-binding pockets in kinases (e.g., EGFR or MAPK) .
  • GPCR Modulation : The fluorobenzyl group could target serotonin or adrenergic receptors .
    Validate via molecular docking studies (e.g., AutoDock Vina) and kinase inhibition assays .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Time Points : Collect samples at 0, 6, 12, 24, and 48h for HPLC analysis.
  • Degradation Products : Identify via LC-MS; furan ring oxidation is a common degradation pathway .

Q. What statistical methods are suitable for analyzing dose-response data?

  • Nonlinear Regression : Fit data to a Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey’s Test : Compare multiple groups in cytotoxicity assays.
  • PCA : Reduce dimensionality in omics data linked to mechanism of action .

Structural & Functional Insights

Q. How does the 4-fluorobenzyl group influence bioavailability?

  • Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability.
  • Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, prolonging half-life .

Q. What modifications could enhance target selectivity?

  • Furan Replacement : Substitute with thiophene to alter π-π stacking interactions.
  • Phenoxy Chain Lengthening : Extend the acetamide side chain to improve binding pocket fit .

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